N-Acetyl Sulfamethazine
N-Acetyl Sulfamethazine
N(4)-acetylsulfamethazine is a sulfonamide that is benzenesulfonamide substituted by an acetylamino group at position 4 and a 4,6-dimethyl-pyrimidin-2-yl group at the nitrogen atom. It is a metabolite of the antibiotic sulfamethazine. It has a role as a marine xenobiotic metabolite. It is a sulfonamide, a member of acetamides and a member of pyrimidines.
Brand Name:
Vulcanchem
CAS No.:
100-90-3
VCID:
VC0023492
InChI:
InChI=1S/C14H16N4O3S/c1-9-8-10(2)16-14(15-9)18-22(20,21)13-6-4-12(5-7-13)17-11(3)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18)
SMILES:
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Molecular Formula:
C14H16N4O3S
Molecular Weight:
320.37 g/mol
N-Acetyl Sulfamethazine
CAS No.: 100-90-3
Reference Standards
VCID: VC0023492
Molecular Formula: C14H16N4O3S
Molecular Weight: 320.37 g/mol
CAS No. | 100-90-3 |
---|---|
Product Name | N-Acetyl Sulfamethazine |
Molecular Formula | C14H16N4O3S |
Molecular Weight | 320.37 g/mol |
IUPAC Name | N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
Standard InChI | InChI=1S/C14H16N4O3S/c1-9-8-10(2)16-14(15-9)18-22(20,21)13-6-4-12(5-7-13)17-11(3)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18) |
Standard InChIKey | LJKAKWDUZRJNPJ-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Canonical SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Description | N(4)-acetylsulfamethazine is a sulfonamide that is benzenesulfonamide substituted by an acetylamino group at position 4 and a 4,6-dimethyl-pyrimidin-2-yl group at the nitrogen atom. It is a metabolite of the antibiotic sulfamethazine. It has a role as a marine xenobiotic metabolite. It is a sulfonamide, a member of acetamides and a member of pyrimidines. |
Synonyms | N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide; 4’-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]acetanilide; Acetylsulfadimidine; N4-Acetylsulfadimidine; N4-Acetylsulmet; |
PubChem Compound | 66855 |
Last Modified | Nov 11 2021 |
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